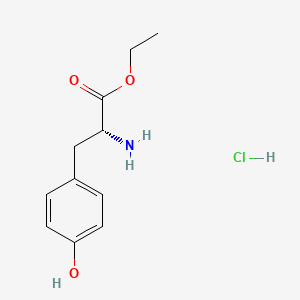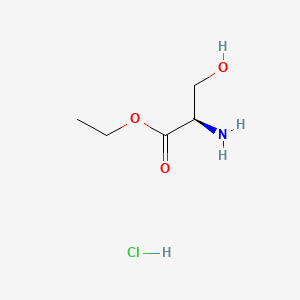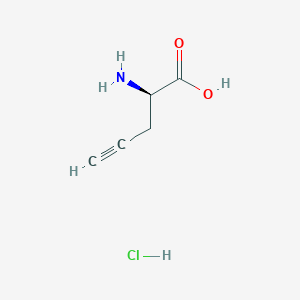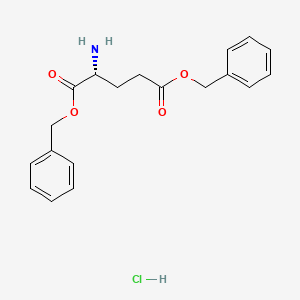
4-Cyano-L-Phenylalanine
Overview
Description
4-Cyano-L-Phenylalanine is an unnatural amino acid that has gained significant attention in scientific research due to its unique properties. It is characterized by the presence of a nitrile group (-CN) attached to the phenyl ring of the amino acid phenylalanine. This compound is particularly useful as a vibrational reporter in protein studies, allowing researchers to probe local environments within proteins using infrared spectroscopy .
Mechanism of Action
- 4-Cyano-L-Phenylalanine is an unnatural amino acid (UAA) that can be genetically incorporated into proteins. In a specific study, it was incorporated into the heme protein Caldanaerobacter subterraneus H-NOX at three different sites (5, 36, and 78) to probe local hydration environments .
Target of Action
Biochemical Analysis
Biochemical Properties
4-Cyano-L-Phenylalanine plays a crucial role in biochemical reactions due to its ability to act as a vibrational reporter. This compound is sensitive to its local environment, making it an effective probe for studying protein structures and interactions. In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been genetically incorporated into proteins such as superfolder green fluorescent protein (sfGFP) to probe local protein environments . The nitrile group of this compound can form hydrogen bonds with structural water molecules and histidine side chains, as well as engage in van der Waals interactions . These interactions provide valuable insights into the local environment of the protein and its dynamics.
Cellular Effects
This compound influences various cellular processes and functions. When incorporated into proteins, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into the heme protein Caldanaerobacter subterraneus H-NOX has been shown to probe local hydration environments . This compound’s ability to act as a vibrational reporter allows researchers to study the effects of local solvation on protein function and stability. Additionally, this compound’s interactions with cellular proteins can impact cellular signaling and metabolic pathways, providing insights into the regulation of these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a vibrational reporter and probe local protein environments. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitrile group of this compound is sensitive to hydrogen bonding interactions and local solvation, which can lead to shifts in its vibrational frequency . These shifts provide valuable information about the local environment of the protein and its dynamics. Additionally, the incorporation of this compound into proteins can affect their stability and function, providing insights into the molecular mechanisms underlying protein interactions and dynamics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is stable under various conditions, allowing for long-term studies of its effects on cellular function . The degradation of this compound can impact its effectiveness as a vibrational reporter. Researchers have utilized temperature-dependent infrared spectroscopy and molecular dynamics simulations to study the stability and degradation of this compound in proteins . These studies provide valuable insights into the long-term effects of this compound on cellular function and protein dynamics.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function Researchers have utilized animal models to study the threshold effects of this compound and its impact on cellular signaling and metabolism
Metabolic Pathways
This compound is involved in various metabolic pathways, including the shikimate pathway and the L-Phenylalanine branch pathway . In these pathways, this compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which play crucial roles in the metabolism of aromatic amino acids . The incorporation of this compound into these pathways can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that this compound can be transported into cells via amino acid transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can impact its effectiveness as a vibrational reporter and its interactions with cellular proteins. Researchers have utilized techniques such as X-ray crystallography and molecular dynamics simulations to study the transport and distribution of this compound in cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Studies have shown that this compound can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . The targeting signals and post-translational modifications of this compound can direct it to these specific compartments, where it can interact with cellular proteins and affect their function. Researchers have utilized techniques such as fluorescence microscopy and molecular dynamics simulations to study the subcellular localization of this compound and its impact on cellular function .
Preparation Methods
The synthesis of 4-Cyano-L-Phenylalanine typically involves a two-step enantioselective process. The first step is the formation of the nitrile group on the phenylalanine backbone, followed by purification to achieve high purity without the need for chromatography. This method provides an overall yield of 87% . Industrial production methods often utilize genetically engineered Escherichia coli to incorporate this compound site-specifically into proteins using the Amber codon suppression protocol .
Chemical Reactions Analysis
4-Cyano-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
4-Cyano-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study protein folding and interactions.
Biology: Incorporated into proteins to investigate local environments and hydration states.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Employed in the synthesis of pharmaceuticals and biochemical research
Comparison with Similar Compounds
4-Cyano-L-Phenylalanine is unique compared to other similar compounds due to its specific vibrational properties and ease of incorporation into proteins. Similar compounds include:
L-Phenylalanine: The parent amino acid without the nitrile group.
4-Cyano-D-Phenylalanine: The D-enantiomer of this compound.
Tetrazine-Containing Amino Acids: Used for peptide modification and live cell labeling
Properties
IUPAC Name |
(2S)-2-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPUXXIFQQMKN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937335 | |
| Record name | 4-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-78-9 | |
| Record name | 4-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (L)-4-Cyanophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B613204.png)
